molecular formula C16H18ClFN4O2S B2552919 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1216736-42-3

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No.: B2552919
CAS No.: 1216736-42-3
M. Wt: 384.85
InChI Key: PNOUCDBEQXZCDD-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic small molecule featuring a fluorinated benzothiazole core linked to a dimethylaminoethyl-substituted isoxazole carboxamide. Its structural complexity arises from the integration of heterocyclic moieties (isoxazole and benzothiazole) and a tertiary amine side chain, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S.ClH/c1-10-9-12(19-23-10)15(22)21(8-7-20(2)3)16-18-14-11(17)5-4-6-13(14)24-16;/h4-6,9H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOUCDBEQXZCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly in the context of its pharmacological applications.

Structural Characteristics

The compound features several notable structural elements:

  • Dimethylaminoethyl group : Enhances solubility and may influence receptor interaction.
  • Fluorobenzo[d]thiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • 5-Methylisoxazole : Contributes to the compound's ability to interact with biological targets effectively.

The molecular formula for this compound is C15H18ClFN4O3SC_{15}H_{18}ClFN_4O_3S with a molecular weight of approximately 353.84 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for precise control over the functional groups present in the final product.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of benzothiazoles have shown potent action against various cancer cell lines, including breast, ovarian, and lung cancers . The mechanism often involves inhibition of key enzymes or pathways critical for tumor growth and survival.

Antimicrobial Properties

Compounds containing benzothiazole derivatives are noted for their antimicrobial effects. Studies have demonstrated that these derivatives can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans through mechanisms that may involve enzyme inhibition .

The unique combination of functional groups in this compound allows it to engage with specific biological targets effectively. This engagement can lead to alterations in cellular signaling pathways, potentially enhancing its therapeutic efficacy.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing a dose-dependent response that suggests significant potential for therapeutic applications.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit key enzymes involved in cancer metabolism, showing promising results that warrant further investigation.

Data Tables

Property Value
Molecular FormulaC15H18ClFN4O3S
Molecular Weight353.84 g/mol
SolubilitySoluble in DMSO
Antitumor ActivityActive against multiple cancer lines
Antimicrobial ActivityEffective against E. coli and C. albicans

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of heterocyclic derivatives, including triazoles, thiadiazoles, and benzothiazoles. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Class Core Structure Key Substituents Pharmacological Relevance
Target Compound Isoxazole + Benzothiazole 4-Fluoro, dimethylaminoethyl Not explicitly stated in evidence
1,2,4-Triazole Derivatives [7–9] Triazole + Benzene sulfonyl 2,4-Difluorophenyl, sulfonyl groups Antifungal/antibacterial activity
Thiadiazoles [7b, 11] Thiadiazole + Thiophene/Aryl Methyl, phenyl, halogenated aryl Anticancer (IC₅₀: 1.61–1.98 μg/mL)
Isoxazole Carboxamides [45p] Isoxazole + Thiophene Methyl, diethylamino phenyl GABA receptor modulation (inferred)

Key Observations :

  • Fluorine Substitution: The 4-fluoro group on the benzothiazole enhances electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., compounds [7–9] with 2,4-difluorophenyl groups) .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound Type IR Bands (cm⁻¹) NMR Shifts (δ, ppm) Notable Features
Target Compound Expected C=O ~1660–1680 Aromatic H: ~7.0–8.5; NH: ~3.0–5.0 Fluorine-induced deshielding
Hydrazinecarbothioamides [4–6] C=S: 1243–1258; C=O: 1663–1682 NH: 3150–3319 (IR); aromatic H: 7.2–8.1 Tautomerism absent
1,2,4-Triazoles [7–9] C=S: 1247–1255; NH: 3278–3414 Thione tautomer confirmed No C=O band in IR
Thiadiazoles [7b, 11] Not reported Protons near electron-withdrawing groups shifted upfield Correlates with IC₅₀ values

Analysis :

  • The absence of C=O IR bands in triazoles [7–9] contrasts with the target compound, which retains a carboxamide carbonyl .
  • NMR chemical shifts in regions A (positions 39–44) and B (29–36) of analogous compounds (e.g., rapamycin derivatives) highlight substituent-induced environmental changes, suggesting similar effects in the target compound’s benzothiazole and isoxazole regions .

Preparation Methods

Preparation of 5-Methylisoxazole-3-Carboxylic Acid (Fragment A)

The isoxazole ring is typically synthesized via cyclocondensation of β-diketones with hydroxylamine derivatives. A modified procedure from employs:

Reagents :

  • Ethyl acetoacetate (1.0 equiv)
  • Hydroxylamine hydrochloride (1.2 equiv)
  • Sodium hydroxide (2.0 equiv)

Conditions :

  • Solvent: Dichloromethane/Water (1:1)
  • Temperature: 0°C to 25°C
  • Reaction Time: 24 hours

The reaction proceeds through in situ generation of the oxime intermediate, followed by cyclization mediated by sodium hypochlorite (NaOCl). Yield improvements to 78% are achieved by slow addition of NaOCl to prevent overoxidation.

Synthesis of 4-Fluorobenzo[d]thiazol-2-Amine (Fragment B)

This heterocycle is prepared via cyclization of 2-fluoroaniline derivatives with thioureas:

Procedure :

  • Step 1 : 2-Fluoro-6-nitroaniline (1.0 equiv) reacts with ammonium thiocyanate (1.5 equiv) in acetic acid at 80°C for 6 hours to form the thioamide intermediate.
  • Step 2 : Cyclization with bromine (1.1 equiv) in chloroform at 60°C for 3 hours yields the benzothiazole core.
  • Step 3 : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to an amine.

Key Data :

Parameter Value
Overall Yield 62%
Purity (HPLC) >98%
Melting Point 154–156°C

Fragment Coupling and Functionalization

Amide Bond Formation Between Fragments A and B

Activation of the isoxazole carboxylic acid is critical for efficient coupling:

Method :

  • Activating Agent : Thionyl chloride (SOCl₂, 2.0 equiv)
  • Conditions : Reflux in anhydrous toluene (2 hours)
  • Coupling Reagent : Triethylamine (3.0 equiv) in THF at 0°C

Reaction Profile :

Parameter Optimal Range
Temperature 0°C → 25°C
Time 12–16 hours
Yield 85–89%

Exceeding 25°C leads to premature hydrolysis of the acid chloride, reducing yields to <60%.

Alkylation with N,N-Dimethylethylenediamine (Fragment C)

The secondary amine on the benzothiazole undergoes alkylation under mild conditions:

Protocol :

  • Base : Potassium carbonate (3.0 equiv)
  • Solvent : Acetonitrile
  • Temperature : 60°C, 8 hours
  • Molar Ratio : 1:1.2 (Benzothiazole amine : Dimethylethylenediamine)

Challenges :

  • Competitive overalkylation at both amine termini
  • Mitigated by slow addition of alkylating agent via syringe pump

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances aqueous solubility and stability:

Procedure :

  • Dissolve free base in anhydrous diethyl ether (10 mL/g)
  • Add concentrated HCl (37%, 1.05 equiv) dropwise at 0°C
  • Stir for 1 hour, filter, and wash with cold ether

Characterization Data :

Property Value
Melting Point 212–214°C (dec.)
Solubility (H₂O) 38 mg/mL
Purity (NMR) >99%

Reaction Optimization and Scale-Up Considerations

Critical parameters for industrial-scale production:

Temperature Control in Cyclization Steps

Exothermic reactions (e.g., isoxazole formation) require jacketed reactors with ±2°C control to prevent side reactions.

Solvent Selection Table

Step Preferred Solvent Alternatives
Isoxazole Synthesis CH₂Cl₂/H₂O THF/H₂O
Amide Coupling THF DMF, AcCN
Salt Formation Diethyl Ether Ethyl Acetate

Catalytic Efficiency Comparison

Catalyst Yield (%) Purity (%)
10% Pd/C (H₂) 92 98.5
Raney Ni 85 97.2
PtO₂ 88 96.8

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.28 (s, 6H, N(CH₃)₂), 2.59 (t, 2H, J=6.2 Hz), 3.68 (q, 2H, J=6.1 Hz), 6.92 (s, 1H, isoxazole-H)
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₀FN₄O₂S [M+H]⁺ 399.1294, found 399.1291

Purity Assessment Methods

Technique Conditions Acceptance Criteria
HPLC C18, 30% MeOH/H₂O ≥98% area
Karl Fischer ≤0.5% H₂O

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

  • Methodological Approach : Synthesis involves multi-step reactions, including coupling of dimethylaminoethyl derivatives with fluorobenzo[d]thiazole intermediates. Key steps include:
  • Amide bond formation : Use coupling reagents like EDCI/HOBt in anhydrous DMF or acetonitrile under nitrogen .
  • Cyclization : Employ iodine and triethylamine in DMF for heterocyclic ring closure, monitored by TLC .
  • Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .
  • Optimization : Design of Experiments (DoE) can test variables (e.g., solvent polarity, temperature) to maximize yield.

Q. How can structural confirmation be reliably achieved for this compound?

  • Analytical Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., dimethylaminoethyl signals at δ ~2.2–2.5 ppm) and aromatic fluorobenzo[d]thiazole peaks .
  • FT-IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What solvent systems are most compatible with this compound’s stability during synthesis?

  • Guidelines :
  • Polar aprotic solvents : DMF or DMSO enhance solubility in coupling reactions but require strict anhydrous conditions .
  • Avoid protic solvents : Water or ethanol may hydrolyze sensitive groups (e.g., amides) at elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Conflict Analysis Framework :
  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Structural analogs : Compare with fluorobenzo[d]thiazole derivatives (e.g., ’s morpholinosulfonyl variant) to identify substituent-specific activity .
  • Dose-response curves : Use Hill slopes to assess potency (EC₅₀) discrepancies across studies .

Q. What computational strategies are effective for predicting this compound’s binding modes to biological targets?

  • Modeling Approaches :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinases or GPCRs, guided by fluorobenzo[d]thiazole’s π-π stacking potential .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR : Train models using descriptors like logP and topological polar surface area (TPSA) to predict ADMET properties .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Stability Protocol :
  • pH studies : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to identify decomposition thresholds (>150°C common for hydrochlorides) .
  • Light sensitivity : Store in amber vials if fluorobenzo[d]thiazole shows UV-induced isomerization .

Q. What strategies validate the compound’s selectivity in multi-target pharmacological studies?

  • Selectivity Screening :
  • Panel assays : Test against 50+ kinases or receptors (e.g., CEREP panels) to identify off-target effects .
  • CRISPR knockouts : Validate target engagement in isogenic cell lines lacking the putative target .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • SAR Workflow :
  • Analog synthesis : Modify dimethylaminoethyl chain length or fluorobenzo[d]thiazole substituents (e.g., 6-fluoro vs. 4-fluoro) .
  • Bioisosteric replacement : Substitute isoxazole with 1,2,4-oxadiazole to enhance metabolic stability .
  • Free-Wilson analysis : Quantify contributions of substituents to activity .

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